molecular formula C8H10S B1611901 3-Ethylbenzenethiol CAS No. 62154-77-2

3-Ethylbenzenethiol

Cat. No.: B1611901
CAS No.: 62154-77-2
M. Wt: 138.23 g/mol
InChI Key: WULNDUPZYLKLBH-UHFFFAOYSA-N
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Description

3-Ethylbenzenethiol, also known as 3-ethylthiophenol, is an organosulfur compound with the molecular formula C₈H₁₀S. It is characterized by the presence of an ethyl group attached to the benzene ring and a thiol group (-SH) at the third position. This compound is known for its distinctive odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-ethylbenzene with thiourea, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as ethanol and heating under reflux .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-ethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, influencing biochemical pathways. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethylbenzenethiol is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-ethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNDUPZYLKLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574397
Record name 3-Ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62154-77-2
Record name 3-Ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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